Calcium hydride (CaH2)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium hydride is a chemical compound with the formula CaH2. It is an alkaline earth hydride that appears as a grey powder, although it is white when pure. Calcium hydride reacts vigorously with water, releasing hydrogen gas, and is commonly used as a drying agent or desiccant .

準備方法

Calcium hydride can be synthesized through the direct combination of calcium and hydrogen at temperatures ranging from 300 to 400 degrees Celsius . Another method involves heating calcium chloride with hydrogen and sodium metal, resulting in the formation of calcium hydride and sodium chloride . Additionally, calcium hydride can be produced by reducing calcium oxide with magnesium in the presence of hydrogen .

化学反応の分析

Calcium hydride undergoes several types of chemical reactions:

- Reacts with water to form calcium hydroxide and hydrogen gas:

Hydrolysis: CaH2+2H2O→Ca(OH)2+2H2

Acts as a reducing agent for metal oxides, such as titanium dioxide, to produce the corresponding metal:Reduction: TiO2+2CaH2→Ti+2CaO+2H2

Reaction with Alcohols: Reacts with alcohols to produce calcium alkoxides and hydrogen gas.

科学的研究の応用

Calcium hydride has a wide range of scientific research applications:

Hydrogen Production: Used as a source of hydrogen gas in laboratories and for inflating weather balloons.

Desiccant: Employed as a drying agent for basic solvents such as pyridine and amines.

Thermochemical Energy Storage: Utilized in thermochemical energy storage systems, particularly when combined with aluminium to lower operating temperatures.

Hydrogen Storage Systems: Applied in the fabrication of hydrogen storage systems for fuel cell applications.

Superconductors: Involved in the formation of high-temperature superconductors.

作用機序

The primary mechanism of action of calcium hydride involves its ability to release hydrogen gas upon reacting with water or other protic solvents. This reaction is highly exothermic and can be represented as:

CaH2+2H2O→Ca(OH)2+2H2

In reduction reactions, calcium hydride decomposes to calcium metal, which then reduces metal oxides to their corresponding metals .

類似化合物との比較

Calcium hydride is similar to other alkaline earth hydrides and alkali metal hydrides, such as:

Sodium hydride (NaH): Like calcium hydride, sodium hydride is a saline hydride and is used as a strong base and reducing agent.

Potassium hydride (KH): Another saline hydride with similar reactivity to calcium hydride.

Magnesium hydride (MgH2): Used for hydrogen storage and has similar applications in energy storage systems.

Calcium hydride is unique due to its relatively mild reactivity compared to sodium and potassium hydrides, making it safer to handle in certain applications .

特性

IUPAC Name |

calcium;hydride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2H/q+2;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGAXJGDKREHIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

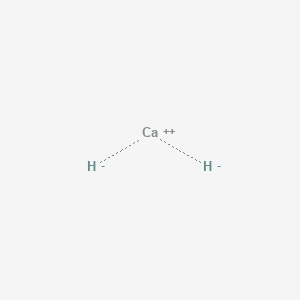

[H-].[H-].[Ca+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaH2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60894886 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

42.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-78-8 |

Source

|

| Record name | Calcium hydride (CaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium hydride (CaH2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60894886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)